Cas no 939791-38-5 (PF-562271 besylate)

PF-562271 besylate 化学的及び物理的性質
名前と識別子
-
- PF-562271 PhSO3H salt
- benzenesulfonic acid,N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF 562271 Besylate
- PF-562271
- N-(3-(((2-((2,3-Dihydro-2-oxo-1H-indol-5-yl)amino)-5- (trifluoromethyl)-4-pyrimidinyl)amino)methyl)-2-pyridinyl)-N-methyl-methanesulfonamide benzenesulfonate
- PF 562271
- N-[3-[[[2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-methanesulfonamide benzenesulfonate
- PF-00562271
- PF562271 besylate
- N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide benzenesulfonate
- FK2M84H8UI
- HMS3651N09
- BCP14770
- s2672
- C21H20F3N7O3S.C6H6O3S
- SB12448
- AK31
- PF-562271 besylate
- PF 00562271
-
- MDL: MFCD14105612
- インチ: 1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9)
- InChIKey: LKLWTLXTOVZFAE-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C(=CC=C(NC3N=C(NCC4C(N(S(C)(=O)=O)C)=NC=CC=4)C(C(F)(F)F)=CN=3)C=2)N1.O=S(C1C=CC=CC=1)(O)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 15
- 重原子数: 45
- 回転可能化学結合数: 8
- 複雑さ: 1040
- トポロジー分子極性表面積: 200
PF-562271 besylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-562271 besylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC3168-100 mg |
PF-562271 PHSO3H SALT |
939791-38-5 | >98% | 100mg |
$480.0 | 2022-02-28 | |
MedChemExpress | HY-10458-10mM*1mLinDMSO |
PF-562271 besylate |
939791-38-5 | 99.17% | 10mM*1mLinDMSO |
¥1904 | 2022-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021563-5mg |
PF-562271 besylate |
939791-38-5 | 97% | 5mg |
¥1019 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021563-50mg |
PF-562271 besylate |
939791-38-5 | 97% | 50mg |
¥3955 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86060-10mg |
PF-562271 besylate |
939791-38-5 | 10mg |
¥1766.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86060-2mg |
PF-562271 besylate |
939791-38-5 | 2mg |
¥746.0 | 2021-09-08 | ||
MedChemExpress | HY-10458-10mM*1 mL in DMSO |
PF-562271 besylate |
939791-38-5 | 99.17% | 10mM*1 mL in DMSO |
¥1904 | 2024-04-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6177-2 mg |
PF-562271 besylate |
939791-38-5 | 99.01% | 2mg |
¥727.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6177-10 mg |
PF-562271 besylate |
939791-38-5 | 99.01% | 10mg |
¥1772.00 | 2022-04-26 | |
eNovation Chemicals LLC | D548298-50mg |
PF-00562271 |
939791-38-5 | 98% | 50mg |
$326 | 2024-05-24 |
PF-562271 besylate 関連文献
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Chuan-ce Sun,Li-jun Feng,Xiao-hua Sun,Ri-lei Yu,Yan-yan Chu,Cong-min Kang New J. Chem. 2020 44 19499
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Yu Fang,Dawei Wang,Xingyu Xu,Gila Dava,Jianping Liu,Xiang Li,Qianqian Xue,Huan Wang,Jiangshan Zhang,Huabei Zhang RSC Adv. 2018 8 10333
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Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164
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Antonia F. Stepan,Vincent Mascitti,Kevin Beaumont,Amit S. Kalgutkar Med. Chem. Commun. 2013 4 631
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5. Development of a multicellular pancreatic tumor microenvironment system using patient-derived tumor cellsDaniel Gioeli,Chelsi J. Snow,Michael B. Simmers,Stephen A. Hoang,Robert A. Figler,J. Ashe Allende,Devin G. Roller,J. Thomas Parsons,Julia D. Wulfkuhle,Emanuel F. Petricoin,Todd W. Bauer,Brian R. Wamhoff Lab Chip 2019 19 1193
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Dawei Wang,Yu Fang,Hang Wang,Xingyu Xu,Jianping Liu,Huabei Zhang RSC Adv. 2017 7 22388
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Salma El Bahi,Meryem Boutalaka,Moulay Ahfid El Alaouy,Soukaina Bouamrane,Marwa Alaqarbeh,M’barek Choukrad,Abdelouahid Sbai,Mohammed Bouachrine,Tahar Lakhlifi New J. Chem. 2023 47 12816
PF-562271 besylateに関する追加情報
Research Update on PF-562271 Besylate (CAS: 939791-38-5): A Potent FAK Inhibitor in Oncology and Beyond
PF-562271 besylate (CAS: 939791-38-5), a highly selective focal adhesion kinase (FAK) inhibitor, has recently emerged as a promising therapeutic candidate in oncology and fibrotic diseases. This small-molecule ATP-competitive inhibitor demonstrates nanomolar potency against FAK (IC50 = 1.5 nM) with >100-fold selectivity over related kinases. Recent phase I/II clinical trials have explored its potential in solid tumors, particularly in combination with immune checkpoint inhibitors, leveraging its dual role in tumor cell signaling and tumor microenvironment modulation.
Structural studies reveal that PF-562271 besylate binds to the FAK kinase domain through key interactions with the hinge region (Cys502) and the DFG motif. The besylate salt formulation enhances aqueous solubility (≥5 mg/mL in PBS) while maintaining stability under physiological conditions. Pharmacokinetic studies in preclinical models show favorable oral bioavailability (F = 45-60%) and dose-dependent inhibition of FAK autophosphorylation (Y397) in tumor tissues.
Recent translational research highlights PF-562271's unique mechanism in disrupting the FAK-VEGFR3 signaling axis, demonstrating synergistic effects with anti-angiogenic therapies. A 2023 study in Nature Cancer reported that PF-562271 besylate overcomes resistance to VEGF inhibitors in glioblastoma models by normalizing tumor vasculature and reducing immunosuppressive myeloid cell infiltration (DOI: 10.1038/s43018-023-00525-y).
Emerging applications beyond oncology include promising results in fibrotic diseases. A 2024 Science Translational Medicine publication demonstrated that PF-562271 besylate attenuates pulmonary fibrosis in preclinical models by inhibiting FAK-mediated fibroblast activation and extracellular matrix deposition (DOI: 10.1126/scitranslmed.adi8806). These findings support ongoing clinical evaluation in idiopathic pulmonary fibrosis (NCT04890509).
The compound's safety profile appears manageable, with dose-limiting toxicities primarily consisting of reversible gastrointestinal effects. Current biomarker strategies focus on monitoring pFAK(Y397) levels in circulating tumor cells and extracellular vesicles as pharmacodynamic indicators. Future research directions include exploring predictive biomarkers for patient stratification and novel combination regimens with targeted therapies.
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